

Ludaterone's Specificity for the Androgen Receptor: A Comparative Analysis

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Compound of Interest

Compound Name: Ludaterone

Cat. No.: B12421031

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Ludaterone (also known as **Ludaterone** acetate or AKP-009) is a novel androgen receptor (AR) modulator currently under investigation for the treatment of benign prostatic hyperplasia. [1][2] As a selective androgen receptor modulator (SARM), the therapeutic efficacy of **Ludaterone** is intrinsically linked to its specificity for the androgen receptor over other steroid hormone receptors. This guide provides a comparative framework for evaluating the receptor specificity of **Ludaterone**, contextualized with data from established AR ligands and other well-characterized SARMs.

While specific quantitative binding data for **Ludaterone** is not yet publicly available, this guide presents the methodologies and comparative data necessary to understand and evaluate its potential selectivity profile.

Comparative Binding Affinity for Steroid Receptors

The selectivity of a SARM is determined by its binding affinity for the androgen receptor compared to other steroid receptors, such as the progesterone receptor (PR), estrogen receptor (ER), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR). A highly selective SARM will exhibit a significantly lower binding affinity (higher K_i or IC_{50} value) for these off-target receptors.

The following table provides a template for comparing the binding affinities of **Ludaterone** against other known androgens and SARMs. Data for comparator compounds has been

included where available.

Compound	Androgen Receptor (AR)	Progesterone Receptor (PR)	Estrogen Receptor (ER)	Glucocorticoid Receptor (GR)	Mineralocorticoid Receptor (MR)
Binding Affinity (Ki, nM)	Binding Affinity (IC50, nM)	Binding Affinity (IC50, nM)	Binding Affinity (IC50, nM)	Binding Affinity (IC50, nM)	
Ludaterone	Data Not Available	Data Not Available	Data Not Available	Data Not Available	Data Not Available
Testosterone	~29[3]	-	-	-	-
Dihydrotestosterone (DHT)	~10[3]	-	-	-	-
Enobosarm (Ostarine)	3.8[1]	-	-	-	-
LGD-4033 (Ligandrol)	1	-	-	-	-
RAD140 (Testolone)	7	750	-	-	-

Note: Ki and IC50 are inversely proportional to binding affinity; a lower value indicates a higher affinity. The data presented is compiled from various sources and methodologies, which may lead to variations.

Androgen Receptor Signaling Pathway

The binding of an androgen or a SARM to the androgen receptor initiates a cascade of molecular events that ultimately leads to the modulation of gene expression in target tissues. Understanding this pathway is crucial for interpreting the functional consequences of receptor binding.

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References

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- To cite this document: BenchChem. [Ludaterone's Specificity for the Androgen Receptor: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12421031#ludaterone-specificity-for-androgen-receptor]

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